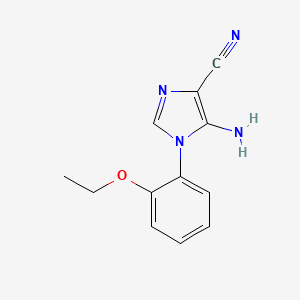![molecular formula C20H15ClN4O3S3 B2521595 N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-65-5](/img/no-structure.png)
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O3S3 and its molecular weight is 491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Mechanisms and Pharmacological Potential
Research has identified compounds structurally related to "N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" as pivotal in modulating biochemical pathways, suggesting potential therapeutic applications. For instance, the induction of human cytochrome P450 3A4 by related thiouracil derivatives underscores the compound's relevance in drug metabolism and pharmacokinetics, pointing towards its role in influencing the metabolism of other pharmaceutical agents (Moscovitz et al., 2018). Moreover, the compound's synthesis and evaluation for antitumor activity, as demonstrated in derivatives of thieno[3,2-d]pyrimidine, highlight its potential in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Synthesis and Chemical Properties
The chemical synthesis of related compounds provides foundational knowledge for exploring the applications of "this compound". These syntheses contribute to our understanding of its chemical behavior and potential for modification to enhance therapeutic properties. For example, the creation of novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the compound's versatility in generating pharmacologically active molecules (Abu‐Hashem et al., 2020).
Pharmacokinetics and Disposition
The pharmacokinetics and disposition of thiouracil derivatives, to which "this compound" is structurally related, have been comprehensively studied. These studies reveal how such compounds are metabolized and excreted in both animals and humans, providing critical insights into their safety and efficacy profiles (Dong et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole to form N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole. This intermediate is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide. The final compound is obtained by reacting N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-mercaptobenzothiazole", "ethyl chloroacetate", "7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol" ], "Reaction": [ "Step 1: Reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole.", "Step 2: Reaction of N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide.", "Step 3: Reaction of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS No. |
1021215-65-5 |
Molecular Formula |
C20H15ClN4O3S3 |
Molecular Weight |
491 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-8-7-11(9-13(14)21)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
CSUMWGCKKHZJQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)


![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)
![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)
![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)

![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)

![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2521529.png)


